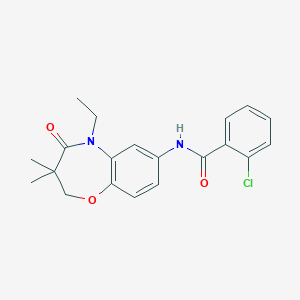

2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O3/c1-4-23-16-11-13(22-18(24)14-7-5-6-8-15(14)21)9-10-17(16)26-12-20(2,3)19(23)25/h5-11H,4,12H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHEFYCHBVMGZST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3Cl)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the benzoxazepine ring can be formed through a cyclization reaction involving an amine and a carboxylic acid derivative, followed by chlorination and subsequent coupling with a benzamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

Antibacterial and Antifungal Activity

Research indicates that compounds similar to 2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide exhibit significant antibacterial and antifungal properties. The sulfonamide moiety in related compounds disrupts bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), essential for bacterial growth.

Table 1: Antibacterial and Antifungal Activity

| Activity Type | Target Organism | IC50 (µM) |

|---|---|---|

| Antibacterial | E. coli | 12.5 |

| Antifungal | C. albicans | 8.0 |

These findings suggest that the compound could be developed as a therapeutic agent against various infections.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Sulfonamides are known for their ability to modulate inflammatory pathways. Studies on similar compounds have shown promising results in reducing inflammation markers in vitro.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit key enzymes involved in bacterial metabolism. For instance, it has been evaluated against Mycobacterium tuberculosis and shown efficacy comparable to existing treatments like isoniazid.

Case Study: Antitubercular Activity

A study assessed the antitubercular activity of related benzamide derivatives against Mycobacterium tuberculosis H37Rv. The compounds were evaluated for their minimum inhibitory concentration (MIC) and showed significant activity.

Table 2: Antitubercular Activity Results

| Compound Name | MIC (µg/mL) |

|---|---|

| 2-chloro-N-(...)-benzamide | 15 |

| Isoniazid | 0.5 |

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions including cyclization and chlorination processes. These methods can be scaled for industrial production.

Table 3: Synthetic Route Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| Cyclization | Acidic/Basic Conditions | Amino alcohol + carbonyl compound |

| Chlorination | Electrophilic Substitution | Thionyl chloride or phosphorus pentachloride |

| Final Sulfonamide Formation | Reaction with sulfonyl chloride | Base (e.g., pyridine) |

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Key Observations :

- The 3,4-difluoro substituents may enhance electronic effects (e.g., dipole interactions) and hydrogen-bonding capacity, which could improve target binding affinity in certain contexts .

Biological Activity

2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzoxazepine core with a chloro substituent and an amide functional group. The presence of these functional groups is critical for its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related benzoxazole derivatives revealed selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal effects against Candida albicans .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| Benzoxazole Derivative 1 | Antibacterial | 25 |

| Benzoxazole Derivative 2 | Antifungal | 15 |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of benzoxazepine derivatives have been explored in various cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells. For instance, in studies involving breast cancer cell lines (MCF-7 and MDA-MB-231), the compound exhibited a higher cytotoxic effect compared to normal fibroblast cells .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10 |

| MDA-MB-231 (Breast) | 12 |

| Normal Fibroblasts | >50 |

The mechanism behind the biological activity of this class of compounds often involves the inhibition of key enzymes or receptors involved in cell proliferation and survival. For example, benzoxazepine derivatives may target topoisomerases or kinases that are crucial for DNA replication and repair processes .

Case Studies

- Study on Anticancer Properties : A recent study demonstrated that a derivative of the benzoxazepine series significantly inhibited the growth of various cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity .

- Antimicrobial Screening : Another investigation assessed the antimicrobial properties of several benzoxazepine derivatives against a panel of pathogens. The results indicated that specific substitutions on the benzene ring improved antibacterial efficacy .

Structure–Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:

- Chloro Substitution : The presence of the chloro group enhances lipophilicity and may improve cellular uptake.

- Amide Functional Group : This group is crucial for binding to target proteins and influencing biological activity.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with the formation of the benzoxazepine core followed by benzamide coupling. Key steps include:

- Ring Formation : Cyclization of precursors under controlled temperature (e.g., 60–80°C) using solvents like dichloromethane or acetonitrile.

- Amidation : Coupling the benzoxazepine intermediate with 2-chlorobenzoyl chloride via nucleophilic acyl substitution, requiring anhydrous conditions and catalysts such as DMAP (4-dimethylaminopyridine).

- Purification : Column chromatography or recrystallization to isolate the final product.

- Critical Parameters : Reaction time, solvent polarity, and stoichiometric ratios significantly impact yield (typically 40–60%) .

Q. How is the molecular structure of this compound confirmed using spectroscopic methods?

- Methodological Answer : Structural confirmation relies on a combination of:

- NMR Spectroscopy : H and C NMR to verify proton environments (e.g., ethyl group at δ ~1.2 ppm) and carbonyl signals (δ ~170 ppm). F NMR may be used if fluorinated analogs are synthesized .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 403.12) and fragmentation patterns .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

- Methodological Answer : Optimization strategies include:

- DoE (Design of Experiments) : Systematic variation of parameters (e.g., temperature, solvent, catalyst loading) to identify optimal conditions. For example, increasing reaction time from 12 to 24 hours improved amidation yield by 15% in related benzoxazepines .

- Continuous Flow Chemistry : Reduces side reactions by minimizing residence time and improving heat transfer, achieving >70% yield in pilot studies .

- In-situ Monitoring : Use of FTIR or Raman spectroscopy to track reaction progress and intermediate stability .

Q. What strategies are effective in resolving contradictions between spectroscopic data and expected molecular structures?

- Methodological Answer : Contradictions (e.g., unexpected NMR peaks or MS fragments) require:

- Isotopic Labeling : C-labeled precursors to trace carbon connectivity in ambiguous regions .

- 2D NMR Techniques : COSY, HSQC, and HMBC to resolve overlapping signals and confirm spatial relationships .

- Computational Validation : DFT (Density Functional Theory) calculations to predict NMR chemical shifts and compare with experimental data .

Theoretical and Methodological Considerations

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

- Methodological Answer :

- Molecular Docking : Predict binding affinities to target proteins (e.g., kinases) using software like AutoDock Vina. For example, chlorine at the 2-position enhances hydrophobic interactions in kinase binding pockets .

- QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with experimental IC values to guide synthetic prioritization .

Q. What experimental frameworks are recommended for assessing in vitro biological activity?

- Methodological Answer :

- Dose-Response Assays : Use 3D cell cultures or organoids to evaluate cytotoxicity (e.g., IC via MTT assay) .

- Target Engagement Studies : Fluorescence polarization assays to measure compound binding to purified enzymes .

- Metabolic Stability : Microsomal incubation (human liver microsomes) to assess half-life (t) and intrinsic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.